molecular formula C8H8BFO4 B1323002 4-Fluoro-3-methoxycarbonylphenylboronic acid CAS No. 874219-35-9

4-Fluoro-3-methoxycarbonylphenylboronic acid

Cat. No. B1323002
M. Wt: 197.96 g/mol
InChI Key: GQBWFAIHGHHNMM-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxycarbonylphenylboronic acid is a compound that belongs to the class of arylboronic acids, which are commonly used in organic synthesis, particularly in cross-coupling reactions. These compounds are characterized by the presence of a boronic acid functional group attached to an aromatic ring. The specific structure of 4-fluoro-3-methoxycarbonylphenylboronic acid includes a fluorine atom and a methoxycarbonyl group, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluoro-containing arylboronic acids has been explored in various studies. For instance, the synthesis of a complex molecule involving a fluoro-containing arylboronic acid moiety was achieved through a multi-step process, including O-methylation and a Schiff reaction . Although not directly synthesizing 4-fluoro-3-methoxycarbonylphenylboronic acid, this study demonstrates the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of fluoro-substituted arylboronic acids has been extensively studied using techniques such as Density Functional Theory (DFT) . These studies provide insights into the geometric structure, electronic properties, and spectra of the molecules. The presence of a fluorine atom can significantly affect the electronic distribution within the molecule, which is crucial for understanding its reactivity.

Chemical Reactions Analysis

Fluoro-containing arylboronic acids are known to be efficient coupling partners in cross-coupling reactions . Their electron-poor nature makes them react faster than electron-rich or neutral arylboronic acids. This suggests that 4-fluoro-3-methoxycarbonylphenylboronic acid could also exhibit similar reactivity, making it a valuable compound in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted arylboronic acids have been characterized by various spectroscopic methods and by determining their pKa values . The fluorine substituents influence the properties of these compounds, including their tautomeric equilibria and stability. Understanding these properties is essential for the practical application of 4-fluoro-3-methoxycarbonylphenylboronic acid in chemical synthesis.

Scientific Research Applications

Characterization in Hybrid Nanomaterials

4-Fluoro-3-methoxycarbonylphenylboronic acid has been used in the synthesis and characterization of hybrid nanomaterials. It was incorporated into a chiral 1,1'-bis-2-naphthol (BINOL) derivative and immobilized onto diamine-functionalized multiwalled carbon nanotubes. This approach helped to quantify the organic material in the hybrid material and maintained the chemical and electronic integrity of the chiral BINOL ligand after ligand immobilization. However, its inclusion did not significantly influence the catalytic activity or selectivity in certain chemical reactions (Monteiro et al., 2015).

Fluorescence Quenching Mechanism Studies

The compound has been studied for its role in fluorescence quenching mechanisms. Research into the fluorescence quenching of 4-fluoro-2-methoxyphenyl boronic acid at room temperature revealed insights into the static quenching mechanism of this system, suggesting that reactions are diffusion-limited (Geethanjali et al., 2015).

Antifungal Activity Studies

4-Fluoro-3-methoxycarbonylphenylboronic acid has been investigated for its antifungal activity. It showed significant activity against various fungal strains, with its efficacy being influenced by tautomeric equilibrium and the position of the fluorine substituent (Borys et al., 2019).

Application in Cross-Coupling Reactions

This compound is effective in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions of aryl arenesulfonates. Its electron-poor, fluoro-containing nature was found to react faster than other arylboronic acids, highlighting its efficiency in such chemical processes (Chen et al., 2016).

Specific Recognition of Glucose

A study synthesized a new monomer incorporating 4-fluoro-3-methoxycarbonylphenylboronic acid for enzyme-free glucose sensing at physiological conditions. This application is significant in the context of diabetes management and glucose monitoring technologies (Bao et al., 2021).

Safety And Hazards

This compound may cause skin and eye irritation, and may also cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

(4-fluoro-3-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBWFAIHGHHNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629620
Record name [4-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methoxycarbonylphenylboronic acid

CAS RN

874219-35-9
Record name [4-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(methoxycarbonyl)benzeneboronic acid
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